3,3-Dimethylhexanal

Overview

Description

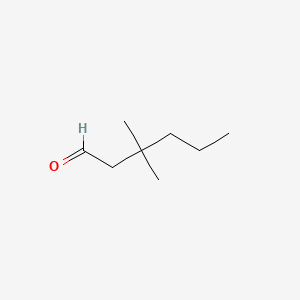

3,3-Dimethylhexanal (C₈H₁₆O) is a branched-chain aldehyde with the IUPAC name This compound. Its molecular structure features a hexanal backbone substituted with two methyl groups at the third carbon (Figure 1). The compound has a molecular weight of 128.212 g/mol and a SMILES string of CCCC(C)(C)CC=O . The aldehyde functional group at the terminal carbon renders it reactive in nucleophilic addition and oxidation reactions.

Structurally, the branching at the third carbon distinguishes it from linear aldehydes like hexanal, influencing its physical properties such as boiling point, solubility, and volatility. For instance, its branched structure reduces intermolecular van der Waals forces compared to linear isomers, resulting in a lower boiling point.

This compound has been identified as a ligand in molecular docking studies targeting peroxisome proliferator-activated receptor alpha (PPARα), a protein involved in lipid metabolism and inflammation .

Preparation Methods

Preparation Methods of 3,3-Dimethylhexanal

While direct literature specifically detailing the preparation of this compound is limited, related synthetic strategies for structurally similar compounds such as 3,3-dimethylbutyric acid provide valuable insights. The aldehyde can be synthesized via oxidation or reduction pathways starting from appropriate precursors. The following sections detail the most pertinent preparation methods based on comprehensive analysis of available patents and chemical literature.

Synthesis via Oxidation of Corresponding Alcohols

One classical approach to aldehyde preparation is the oxidation of the corresponding alcohol. For this compound, the precursor would be 3,3-dimethylhexanol. Controlled oxidation using reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions can selectively oxidize the primary alcohol to the aldehyde without overoxidation to the acid.

- Advantages: High selectivity for aldehyde; mild conditions.

- Disadvantages: Requires availability of the corresponding alcohol; oxidation reagents can be toxic or sensitive.

Synthesis via Reduction of Corresponding Acids or Esters

A common route to aldehydes is partial reduction of carboxylic acids or esters. For this compound, reduction of 3,3-dimethylhexanoic acid or its esters using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the aldehyde.

- Advantages: Direct conversion from acids/esters; widely used reagents.

- Disadvantages: Requires careful temperature control to avoid over-reduction to alcohol.

Preparation via Wolff-Kishner Reduction of Oxo-Carboxylic Acids (Related Methodology)

Though primarily reported for 3,3-dimethylbutyric acid, the Wolff-Kishner reduction method provides mechanistic insight relevant to related aldehyde preparations. According to patents and literature, 3,3-dimethylbutyric acid can be prepared by reacting trimethylpyruvic acid with hydrazine hydrate to form a hydrazone intermediate, which upon base treatment and heating undergoes nitrogen elimination to yield the acid. This two-step process can be adapted or serve as a precedent for aldehyde synthesis by modifying reaction conditions or intermediates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Trimethylpyruvic acid + Hydrazine hydrate in diluent (e.g., alcohols) at 20–180 °C | Formation of hydrazone intermediate |

| 2 | Heating hydrazone with base (KOH or NaOH) at 100–250 °C | Nitrogen elimination, yielding acid |

- Relevance: Demonstrates selective transformations of 3,3-dimethyl-substituted compounds under controlled conditions.

Direct Alkylation and Carbonylation Methods

Some older methods involve the reaction of tert-butanol or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF3) to produce 3,3-dimethylbutyric acid derivatives. Although this method is more suited for acid synthesis, it highlights the challenges in handling reagents like BF3 and vinylidene chloride, which are industrially problematic.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of 3,3-dimethylhexanol | 3,3-Dimethylhexanol | PCC, Swern oxidation | High selectivity for aldehyde | Requires alcohol precursor |

| Partial reduction of acids/esters | 3,3-Dimethylhexanoic acid/ester | DIBAL-H at low temperature | Direct aldehyde formation | Temperature sensitive; over-reduction risk |

| Wolff-Kishner-related hydrazone route | Trimethylpyruvic acid | Hydrazine hydrate, base, heating | High yield, selective | Multi-step; optimized for acids |

| Alkylation/carbonylation | tert-Butanol or tert-butyl chloride + vinylidene chloride | Sulfuric acid, BF3 | Industrial scale possible | Handling hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylhexanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include Grignard reagents (RMgX) and organolithium reagents (RLi)

Major Products Formed

Oxidation: 3,3-Dimethylhexanoic acid.

Reduction: 3,3-Dimethylhexanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Environmental Chemistry

3,3-Dimethylhexanal plays a significant role in atmospheric chemistry. Studies have shown that it can undergo degradation in the presence of atmospheric oxidants such as hydroxyl radicals and chlorine atoms. The degradation products include short-chain carbonyl compounds like acetone and formaldehyde, which are relevant in understanding air quality and photochemical smog formation .

Table 1: Kinetic Parameters of this compound Degradation

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Cl + this compound | |

| OH + this compound |

This degradation pathway indicates that while this compound itself may not significantly impact radiative forcing, its transformation products can contribute to secondary organic aerosol formation, affecting air quality .

Phytochemical Applications

Research indicates that this compound can be utilized in the production of phytochemical compounds that are effective in removing heavy metals from the environment. When cyanobacteria are exposed to aliphatic compounds, they produce phytochemicals capable of chelating heavy metals . This property suggests potential applications in bioremediation strategies.

Flavor and Fragrance Industry

Due to its presence in various herbs and spices, including cinnamon and ginseng, this compound may have applications in the flavor and fragrance industry. Its extraction from natural sources using supercritical carbon dioxide has been noted, where it constitutes a significant percentage of the extracted material .

Toxicological Studies

While this compound is found in natural products, it is also recognized for its potential toxicity. Studies have detected this compound in various biological samples but have not quantified its effects extensively. Understanding its toxicological profile could lead to insights into safe handling practices and regulatory measures .

Industrial Applications

In industrial chemistry, derivatives of compounds related to this compound have been explored for their roles in synthesizing agrochemicals such as fungicides and herbicides. The structural similarities with other aliphatic aldehydes suggest potential pathways for synthesis and application in agricultural chemistry .

Case Study 1: Atmospheric Reactivity

A detailed kinetic study was conducted on the degradation of various carbonyl compounds including this compound under controlled conditions. The results indicated rapid degradation rates upon exposure to atmospheric oxidants, highlighting the compound's role in tropospheric chemistry and its potential environmental implications .

Case Study 2: Phytoremediation Potential

Research into the phytochemical properties of this compound has shown promise for its use in bioremediation efforts aimed at heavy metal removal from contaminated water bodies. Experiments demonstrated that cyanobacteria treated with this compound exhibited increased metal uptake capabilities .

Mechanism of Action

The mechanism of action of 3,3-Dimethylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, its carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3,3-Dimethylhexanal with structurally related aldehydes:

Key Observations :

- Branching Position : The position of methyl groups significantly affects volatility. 2,2-Dimethylhexanal, with branching closer to the aldehyde group, has a higher boiling point than this compound due to increased molecular symmetry and packing efficiency .

- Synthetic Routes : this compound is synthesized via Wittig reactions using triphenylphosphoranylidene-acetaldehyde precursors , whereas 2,2-dimethylhexanal is produced via aldol condensation of smaller aldehydes .

Reactivity and Stability

- Oxidation Sensitivity : this compound is less prone to autoxidation than 2,4-dimethylhexanal, which forms readily during lipid degradation in cooked meats . This difference arises from steric hindrance at the C3 position in this compound, which shields the aldehyde group from radical attack.

- Hydration Equilibrium : Branched aldehydes like this compound exhibit lower hydrate formation (gem-diols) in aqueous solutions compared to linear isomers, as branching destabilizes the tetrahedral intermediate .

Spectroscopic Data

- ¹H-NMR : this compound exhibits distinct peaks for the aldehyde proton (~9.5 ppm) and methyl groups (0.8–1.2 ppm). In contrast, 2,2-dimethylhexanal shows downfield shifts for protons near the aldehyde due to reduced shielding .

- GC-MS: this compound elutes earlier than 2,2-dimethylhexanal in non-polar columns due to lower molecular polarity .

Biological Activity

3,3-Dimethylhexanal (C8H16O), a branched-chain aldehyde, has garnered attention in the field of chemical biology due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

This compound is characterized by its molecular structure which includes two methyl groups attached to the third carbon of a hexanal chain. This structural configuration influences its chemical reactivity and biological interactions. The compound is primarily used in the synthesis of various organic compounds and as a flavoring agent in the food industry.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress which can lead to cellular damage and various diseases.

- Study Findings : A study evaluating the antioxidant potential of various aldehydes found that this compound demonstrated moderate scavenging activity against free radicals using assays such as DPPH and ABTS .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various pathogens. Its ability to inhibit microbial growth suggests potential applications in food preservation and pharmaceuticals.

- Research Insights : In vitro studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mode of action is believed to disrupt microbial cell membranes, leading to cell lysis .

3. Cytotoxicity

The cytotoxic effects of this compound have been explored in several cancer cell lines. Understanding its potential as an anticancer agent is vital for developing new therapeutic strategies.

- Cytotoxic Studies : Evaluations using MTT assays on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that this compound exhibits cytotoxic effects with IC50 values indicating significant cell death at certain concentrations .

Data Tables

| Biological Activity | Assay Method | IC50 Value |

|---|---|---|

| Antioxidant Activity | DPPH | 4.36 ± 0.91 mg/mL |

| Antioxidant Activity | ABTS | 2.12 ± 0.05 mg/mL |

| Cytotoxicity | MTT Assay | Varies by cell line |

Case Study 1: Antioxidant Evaluation

A detailed study analyzed the antioxidant capacity of various aldehydes including this compound. The results indicated that while it showed moderate activity, it was less effective than standard antioxidants like Trolox and BHT .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of several organic compounds, this compound was tested against common foodborne pathogens such as E. coli and Salmonella spp. The findings confirmed its effectiveness in inhibiting bacterial growth at specific concentrations .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 3,3-Dimethylhexanal with high purity and yield?

- Methodological Answer : Optimize reaction conditions using catalytic hydrogenation or oxidation of 3,3-dimethylhexanol. Monitor reaction progress via gas chromatography (GC) to track intermediates and final product purity . Thermochemical data (e.g., enthalpy of vaporization) from NIST can guide solvent selection and distillation parameters . Validate purity using spectroscopic techniques (e.g., NMR, IR) and compare retention indices with reference databases .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use computational tools (e.g., ACD/Labs Percepta Platform) to predict properties like logP, pKa, and solubility . Experimentally validate via differential scanning calorimetry (DSC) for melting points and dynamic vapor sorption (DVS) for hygroscopicity. Cross-reference with PubChem or CAS Common Chemistry for structural verification .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ECHA guidelines for aldehydes: use fume hoods, wear nitrile gloves, and avoid ignition sources. Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3,3'-Diaminobenzidine) to infer risks like flammability or toxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be resolved in cross-disciplinary studies?

- Methodological Answer : Perform systematic kinetic studies under controlled conditions (temperature, solvent polarity) to isolate variables. Use density functional theory (DFT) calculations to model reaction pathways and compare with experimental outcomes . Cross-validate results using databases like NIST Chemistry WebBook for thermochemical consistency .

Q. What advanced techniques are suitable for probing this compound’s role in catalytic cycles or reaction mechanisms?

- Methodological Answer : Employ isotopically labeled analogs (e.g., deuterated derivatives) in kinetic isotope effect (KIE) studies. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. Reference synthetic methodologies from diacetylenic diamine studies to design analogous reaction templates .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity without reliable prior data?

- Methodological Answer : Adopt structure-activity relationship (SAR) models based on analogs like 3,3-Dimethylcyclohexanamine hydrochloride. Test for anti-inflammatory activity via COX-2/iNOS inhibition assays in macrophage cell lines, ensuring proper controls (e.g., solvent-only blanks) . Validate cytotoxicity using MTT assays and compare with PubChem bioactivity data .

Q. What computational approaches are effective in predicting this compound’s environmental fate or toxicological profile?

- Methodological Answer : Use EPI Suite or ChemAxon tools to estimate biodegradation half-lives and bioaccumulation potential. Validate with Daphnia magna or algal toxicity assays, referencing ECHA ecological hazard classifications for structurally related aldehydes .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with authoritative databases (e.g., PubChem, NIST) to resolve discrepancies .

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with EPA and REACH sustainability criteria .

- Risk Mitigation : Conduct small-scale pilot studies before scaling reactions, adhering to Seveso III Directive thresholds for hazardous substances .

Properties

IUPAC Name |

3,3-dimethylhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-8(2,3)6-7-9/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEORNQYISDNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339758 | |

| Record name | 3,3-Dimethylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55320-57-5 | |

| Record name | 3,3-Dimethylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.